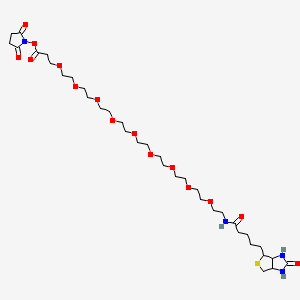![molecular formula C9H8N2O B14036155 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and oxazine precursors.
Formation of the Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using reagents such as ethynyl magnesium bromide.
Cyclization: The final step involves cyclization to form the fused ring structure, which can be achieved under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring.
Substitution: Substitution reactions, particularly at the ethynyl group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the ethynyl position.
Scientific Research Applications
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Mechanism of Action
The mechanism by which 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The ethynyl group may play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Uniqueness
Compared to similar compounds, 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine stands out due to the presence of the ethynyl group, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C9H8N2O/c1-2-7-5-8-9(11-6-7)12-4-3-10-8/h1,5-6,10H,3-4H2 |
InChI Key |
FFDFLEAMTRKUKU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(N=C1)OCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)

